2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O3 and its molecular weight is 355.369. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) highlights the synthesis of pyrazole-acetamide derivatives, leading to the formation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activities, assessed through various in vitro methods such as DPPH, ABTS, and FRAP assays. This study underscores the potential of pyrazole-acetamide derivatives in creating coordination complexes with inherent antioxidant properties, which could have implications for their use in material science and medicinal chemistry (Chkirate et al., 2019).
Chemoselective Acetylation for Antimalarial Drug Synthesis
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, a key intermediate in the natural synthesis of antimalarial drugs. This study provides insights into optimizing reaction conditions for achieving high yields, demonstrating the compound's relevance in pharmaceutical synthesis processes (Magadum & Yadav, 2018).
Anti-inflammatory Activity of Novel Derivatives
Sunder and Maleraju (2013) synthesized and evaluated the anti-inflammatory activity of novel derivatives related to 2-(2-fluorophenoxy)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide. The compounds showcased significant anti-inflammatory properties, highlighting their potential for further development as anti-inflammatory agents (Sunder & Maleraju, 2013).
Radioligands for Imaging
Dollé et al. (2008) reported on the synthesis and application of DPA-714, a compound structurally related to this compound, as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This research underscores the importance of fluorine-containing pyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neuroinflammatory conditions (Dollé et al., 2008).
Toxicological Evaluation for Food and Beverage Applications
Karanewsky et al. (2015) performed a comprehensive toxicological evaluation of a novel cooling compound structurally similar to the compound , focusing on its safety for use in food and beverage applications. The study confirmed the compound's safety, paving the way for its use as a cooling agent in various consumables (Karanewsky et al., 2015).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-15-8-4-5-9-17(15)26-13-19(25)21-18-12-16(22-23(18)10-11-24)14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRNVXULORPANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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